molecular formula C12H11N3O2S B2539003 5-(2-thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione CAS No. 439097-21-9

5-(2-thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

Cat. No.: B2539003
CAS No.: 439097-21-9
M. Wt: 261.3
InChI Key: YGCVEGMBOJDGIE-UHFFFAOYSA-N
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Description

5-(2-Thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a complex organic compound that features a unique combination of a thienyl group, a triazole ring, and a cyclohexanedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione typically involves multi-step organic reactions. One common method includes the cyclization of a precursor molecule containing the thienyl and triazole groups under specific conditions that promote the formation of the cyclohexanedione ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives. Substitution reactions can lead to a wide range of products depending on the nature of the substituents introduced.

Scientific Research Applications

5-(2-Thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione include other cyclohexanedione derivatives and compounds containing thienyl and triazole groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-thiophen-2-yl-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c16-8-4-9(11-2-1-3-18-11)12(10(17)5-8)15-7-13-6-14-15/h1-3,6-7,9,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCVEGMBOJDGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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